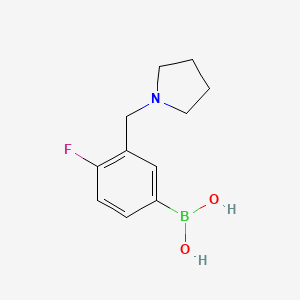

4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid

説明

特性

IUPAC Name |

[4-fluoro-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c13-11-4-3-10(12(15)16)7-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZIRXVQTSPFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid typically involves the reaction of 4-fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic ester with a suitable boronic acid derivative. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the boronic ester is reacted with an aryl halide in the presence of a palladium catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Substituted phenylboronic acids.

科学的研究の応用

4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential use in the development of boron-containing drugs.

Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

作用機序

The mechanism of action of 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The fluoro and pyrrolidin-1-ylmethyl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

類似化合物との比較

Phenylboronic Acid

- Structure : Lacks fluorine and pyrrolidinylmethyl groups.

- Solubility : High in ethers (e.g., dipropyl ether) and ketones (e.g., acetone), moderate in chloroform, and very low in hydrocarbons .

- Reactivity : Widely used in Suzuki couplings with yields often exceeding 80% (e.g., 86% yield for biphenyl synthesis) .

- Applications : Basis for sensors and boron neutron capture therapy (BNCT) due to its simplicity and stability .

- Key Difference: The absence of fluorine and nitrogen-containing substituents in phenylboronic acid results in lower steric hindrance and higher solubility in non-polar solvents compared to the target compound .

4-Fluoro-3-(trifluoromethyl)phenylboronic Acid

- Structure : Features a trifluoromethyl group instead of pyrrolidinylmethyl.

- Synthetic Utility : Used in macrocyclic kinase inhibitors (e.g., compound 57), achieving a 67% yield in palladium-catalyzed couplings. Lower yield compared to methoxy-substituted analogs suggests steric or electronic effects from the trifluoromethyl group .

4-Fluoro-3-(methylthio)phenylboronic Acid

- Structure : Substituted with a methylthio group.

- Synthetic Yield : Achieved 69% yield in macrocyclic synthesis (compound 63), comparable to the trifluoromethyl analog. The methylthio group’s moderate electron-donating properties may balance reactivity and steric effects .

- Key Difference : The methylthio group’s smaller size and sulfur atom may improve solubility in organic solvents relative to the bulkier pyrrolidinylmethyl group .

3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester

4-(Fluorosulfonyl)phenylboronic Acid

- Structure : Contains a sulfonyl fluoride group.

- Reactivity : Used in coupling reactions to introduce sulfonyl fluoride moieties, highlighting versatility in functional group compatibility .

Comparative Data Tables

Table 1: Structural and Physical Properties

*Estimated based on commercial analogs.

Key Findings and Insights

Solubility : The pyrrolidinylmethyl group in the target compound likely enhances solubility in polar solvents compared to phenylboronic acid but may underperform against pinacol esters .

Steric Effects : Bulky substituents (e.g., pyrrolidinylmethyl, trifluoromethyl) correlate with reduced yields in cross-couplings, suggesting optimization of catalysts or conditions is necessary .

Electronic Effects : Fluorine’s electron-withdrawing nature activates the boronic acid for coupling, while pyrrolidinylmethyl’s basicity may influence stability in aqueous conditions .

Cost : The target compound’s high price (558 EUR/g) reflects its specialized synthesis, contrasting with cheaper, simpler analogs like phenylboronic acid .

生物活性

4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a phenyl ring substituted with a fluorine atom and a pyrrolidine moiety, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure

The structural formula of 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid can be represented as follows:

The compound features:

- A fluorine atom at the 4-position of the phenyl ring.

- A pyrrolidine group attached to the 3-position, which contributes to its biological activity.

The mechanism of action for boronic acids generally involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in targeting enzymes and proteins involved in various biochemical pathways:

- Enzyme Inhibition : The boronic acid moiety can interact with active sites of enzymes, leading to inhibition. For instance, it has been shown to inhibit serine proteases and certain kinases.

- Targeting Cancer Pathways : The compound may interfere with signaling pathways in cancer cells, potentially leading to reduced proliferation and increased apoptosis.

Anticancer Properties

Recent studies have indicated that boronic acids, including 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid, exhibit significant anticancer activity:

- Inhibition of Tumor Growth : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanistic Insights : The compound's ability to inhibit specific kinases involved in cancer progression has been documented. For example, it shows potential as an inhibitor of the Hsp90 molecular chaperone, which plays a critical role in stabilizing oncogenic proteins.

Antimicrobial Activity

Boronic acids have been explored for their antimicrobial properties, particularly against resistant strains of bacteria:

- Activity Against Gram-negative Bacteria : The compound has shown promising results in inhibiting the growth of Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Study 1: Anticancer Activity

A study evaluated the effects of 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid on human cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer cell lines (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 8 |

| A549 (Lung) | 12 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against resistant bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were determined for various strains (Table 2).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| K. pneumoniae | 16 |

| Pseudomonas aeruginosa | 64 |

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. Key steps include:

- Fluorination : Introduction of fluorine via electrophilic substitution or halogen exchange.

- Pyrrolidine attachment : Alkylation or reductive amination to introduce the pyrrolidin-1-ylmethyl group.

- Boronation : Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron. Yields (40–70%) depend on solvent choice (e.g., THF vs. DMF), temperature control (often 80–110°C), and catalyst loading. Impurities from incomplete substitution or boronation are common .

Q. How can researchers optimize purification of this compound given its sensitivity to moisture?

- Chromatography : Use silica gel with ethyl acetate/hexane gradients, avoiding aqueous phases.

- Recrystallization : Employ anhydrous solvents like dichloromethane/hexane mixtures.

- Storage : After purification, store under inert gas (N₂/Ar) at 2–8°C to prevent boronic acid dehydration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine’s deshielding effect, pyrrolidine protons at δ 2.5–3.5 ppm).

- ¹¹B NMR : Verify boronic acid formation (δ 28–32 ppm).

- IR : Detect B–O stretching (~1340 cm⁻¹) and N–H bending (if present).

- HRMS : Validate molecular weight (C₁₁H₁₄BFNO₂; theoretical MW 223.056 g/mol) .

Advanced Research Questions

Q. How does the pyrrolidine group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

The pyrrolidine moiety acts as a Lewis base, coordinating to palladium catalysts and modulating electronic effects on the phenyl ring. This can accelerate transmetallation but may reduce oxidative addition efficiency if steric hindrance occurs. Comparative studies with non-pyrrolidine analogs show up to 20% higher yields in aryl-aryl couplings .

Q. What strategies resolve contradictions in reported catalytic activity for this compound in C–B bond formation?

Discrepancies in catalytic efficiency often stem from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance boronic acid solubility but may deactivate catalysts.

- Base selection : K₂CO₃ vs. CsF alters reaction kinetics.

- Substrate electronic effects : Electron-withdrawing groups (e.g., fluorine) slow transmetallation. Systematic screening using design of experiments (DoE) is recommended to isolate variables .

Q. How can computational modeling predict the compound’s binding affinity in medicinal chemistry applications?

- Docking studies : Use software like AutoDock Vina to simulate interactions with diol-containing targets (e.g., serine proteases).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- MD simulations : Evaluate stability of boronate ester complexes in aqueous environments .

Q. Why does this compound exhibit variable stability under acidic vs. basic conditions?

- Acidic conditions : Protonation of the boronic acid forms a trigonal planar intermediate, increasing susceptibility to hydrolysis.

- Basic conditions : Deprotonation generates a tetrahedral boronate, enhancing stability but reducing reactivity. Buffered solutions (pH 7–9) are optimal for long-term storage .

Q. What are the limitations of using this compound in continuous flow synthesis setups?

- Precipitation risk : Boronic acids may crystallize in microreactors.

- Catalyst compatibility : Pd leaching can occur with prolonged use.

- Residence time : Short reaction windows (<5 min) require precise temperature control. Solutions include inline filtration and immobilized catalysts .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses of this compound?

- Step 1 (Fluorination) : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).

- Step 2 (Pyrrolidine attachment) : Use excess alkylating agent (1.5 eq) and avoid prolonged heating to prevent N-oxide formation.

- Step 3 (Boronation) : Ensure rigorous anhydrous conditions; residual water hydrolyzes intermediates .

Q. What structural analogs of this compound show promise in antimicrobial studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。